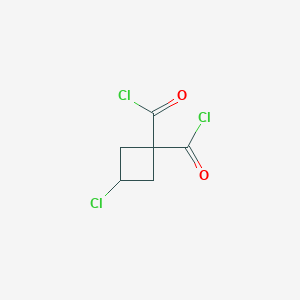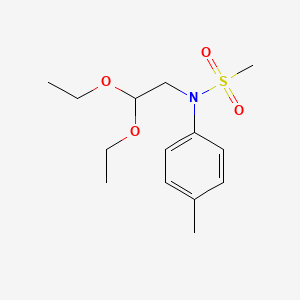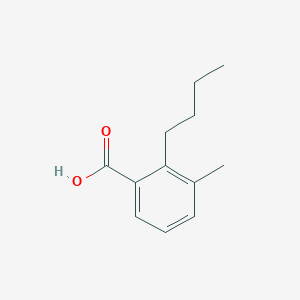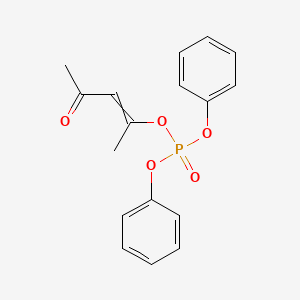
Methyl 3-(ethanesulfinyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(ethanesulfinyl)but-2-enoate is an organic compound with the molecular formula C7H12O3S. It contains a sulfoxide group and an ester group, making it a versatile compound in organic synthesis and various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(ethanesulfinyl)but-2-enoate typically involves the alkylation of enolate ions. The enolate ion is generated from a precursor compound, such as a ketone or ester, by treatment with a strong base like sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as ethyl bromide, in an S_N2 reaction to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of enolate alkylation and esterification can be applied on a larger scale using appropriate reaction vessels and conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(ethanesulfinyl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or sulfoxides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(ethanesulfinyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 3-(ethanesulfinyl)but-2-enoate involves its functional groups. The sulfoxide group can act as an electrophile, participating in nucleophilic substitution reactions. The ester group can undergo hydrolysis to form carboxylic acids and alcohols. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-methyl-2-butenoate: Similar structure but lacks the sulfoxide group.
Ethyl 3-(ethanesulfinyl)but-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(methylsulfinyl)but-2-enoate: Similar structure but with a methyl group instead of an ethyl group on the sulfoxide.
Uniqueness
Methyl 3-(ethanesulfinyl)but-2-enoate is unique due to the presence of both an ester and a sulfoxide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and various research applications .
Eigenschaften
CAS-Nummer |
88329-02-6 |
|---|---|
Molekularformel |
C7H12O3S |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
methyl 3-ethylsulfinylbut-2-enoate |
InChI |
InChI=1S/C7H12O3S/c1-4-11(9)6(2)5-7(8)10-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
JQAYEKIWZBWJBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)C(=CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)

![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)

![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)

![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)




